2-Methyloxazol-4-amine hydrochloride
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Overview
Description
2-Methyloxazol-4-amine hydrochloride is a chemical compound with the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanenitrile with formic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Methyloxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyloxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxazole: Lacks the amine group and hydrochloride salt, making it less reactive in certain chemical reactions.
4-Amino-2-methyloxazole: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.
2-Methyl-4-nitrooxazole: Contains a nitro group instead of an amine, leading to different chemical and biological properties
Uniqueness
2-Methyloxazol-4-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex compounds and a useful tool in scientific research .
Properties
Molecular Formula |
C4H7ClN2O |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H |
InChI Key |
PDNDDMHUGWIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)N.Cl |
Origin of Product |
United States |
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